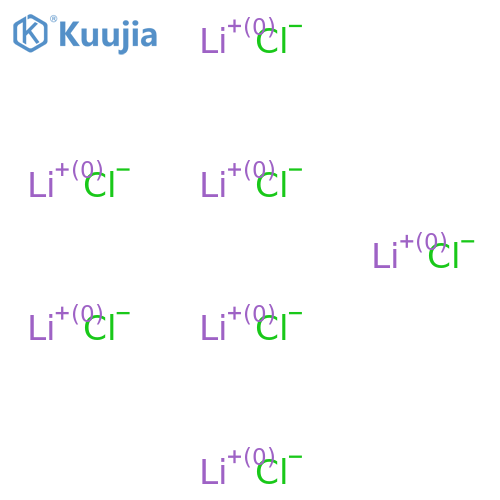Cas no 20233-17-4 (Lithium chloride (7LiCl))
7LiCl(塩化リチウム-7)は、安定同位体であるリチウム-7を高純度で含有する無機化合物です。白色の結晶性固体で、水や極性溶媒に高い溶解性を示します。主な特徴として、中性子吸収断面積が小さく、核磁気共鳴(NMR)分析におけるシグナル分解能の向上に寄与します。また、リチウムイオン電池の研究開発や、乾燥剤、空調システムの除湿剤としての応用が可能です。同位体濃縮により、標準的な塩化リチウムよりも高精度な実験データの取得が期待できます。化学的安定性が高く、取扱いが比較的容易な点も利点です。

Lithium chloride (7LiCl) structure
商品名:Lithium chloride (7LiCl)
Lithium chloride (7LiCl) 化学的及び物理的性質
名前と識別子
-
- heptalithium,heptachloride
- Lithium chloride (Li7)
- Lithium chloride (7LiCl)
- 20233-17-4
- 7Li-Lithium chloride
- heptalithium;heptachloride
-
- インチ: 1S/7ClH.7Li/h7*1H;;;;;;;/q;;;;;;;7*+1/p-7
- InChIKey: KEHVEYYBBNWJMV-UHFFFAOYSA-G
- ほほえんだ: [Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Li+].[Li+].[Li+].[Li+].[Li+].[Li+].[Li+]
計算された属性
- せいみつぶんしりょう: 295.891043g/mol
- どういたいしつりょう: 293.893993g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 7
- 重原子数: 14
- 回転可能化学結合数: 0
- 複雑さ: 0
- 共有結合ユニット数: 14
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 0
Lithium chloride (7LiCl) 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 601489-10G |
Lithium chloride (7LiCl) |
20233-17-4 | 99% | 10g |
¥6996 | 2023-12-02 |
Lithium chloride (7LiCl) 関連文献
-
1. The osmotic properties of aqueous caesium chloride + potassium chloride and caesium chloride + lithium chloride mixtures at 25° CR. A. Robinson Trans. Faraday Soc. 1953 49 1147
-
2. Chlorination of αβ-unsaturated carbonyl compounds. Part III. Reaction of chlorine with trans-cinnamic acid and the trans-cinnamate ionMercedes C. Cabaleiro,M. D. Johnson,B. E. Swedlund,J. G. Williams J. Chem. Soc. B 1968 1022
-
R. Nisticò,G. Magnacca RSC Adv. 2015 5 14333
-
C. Coulson-Smith Trans. Faraday Soc. 1924 20 163
-
Maria Giannouli,Konstantinos Panagiotidis,Keith D. Rochfort,Konstantinos Grintzalis Environ. Sci.: Adv. 2023 2 1351
20233-17-4 (Lithium chloride (7LiCl)) 関連製品
- 2877632-90-9(1-[(1,4-dioxan-2-yl)methyl]-4-methyl-1H-pyrazole)
- 2034527-87-0(4-1-(2-methoxyphenyl)cyclopropanecarbonyl-7-phenyl-1lambda6,4-thiazepane-1,1-dione)
- 2228467-35-2(2-amino-3-(5-fluoropyridin-3-yl)-2-methylpropan-1-ol)
- 1428364-32-2(N-ethyl-N-(3-methylphenyl)-5H,6H,7H-pyrazolo3,2-b1,3oxazine-3-carboxamide)
- 1227496-85-6(2-2-chloro-5-(trifluoromethyl)pyridin-3-ylacetonitrile)
- 100325-55-1(Pyridine, 3-(2,6-difluorophenyl)-)
- 1261646-33-6(2-Chloro-4-(difluoromethyl)benzonitrile)
- 2111206-66-5(methyl 3-amino-2-(3,4-dihydro-1H-2-benzopyran-6-yl)propanoate)
- 2137573-56-7(3-(Azetidin-1-yl)-5-fluoropyridine-4-carbaldehyde)
- 1807164-89-1(4-Cyano-2-(difluoromethyl)-3-nitro-6-(trifluoromethyl)pyridine)
推奨される供給者
Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬
